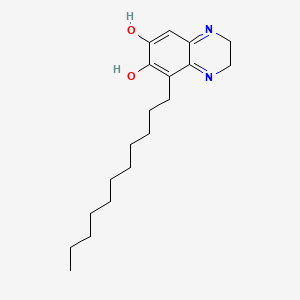
3,4-Dihydro-7-hydroxy-5-undecyl-6(2H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a hydroxy group at the 7th position, an undecyl chain at the 5th position, and a dihydroquinoxalinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Undecyl Chain: The undecyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Hydroxylation: The hydroxy group at the 7th position can be introduced via selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or organic peroxides.
Industrial Production Methods
Industrial production of 7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydroquinoxalinone core, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, organic peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones, oxidized quinoxalines.
Reduction: Alcohol derivatives.
Substitution: Functionalized quinoxalines with diverse substituents.
科学研究应用
7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one involves interactions with molecular targets such as enzymes and receptors. The hydroxy group and the undecyl chain play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
7-Hydroxy-5-decyl-3,4-dihydroquinoxalin-6(2H)-one: Similar structure with a decyl chain instead of an undecyl chain.
7-Hydroxy-5-dodecyl-3,4-dihydroquinoxalin-6(2H)-one: Similar structure with a dodecyl chain instead of an undecyl chain.
5-Undecyl-3,4-dihydroquinoxalin-6(2H)-one: Lacks the hydroxy group at the 7th position.
Uniqueness
7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one is unique due to the specific combination of the hydroxy group and the undecyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
154324-53-5 |
|---|---|
分子式 |
C19H30N2O2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
5-undecyl-2,3-dihydroquinoxaline-6,7-diol |
InChI |
InChI=1S/C19H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-16(20-12-13-21-18)14-17(22)19(15)23/h14,22-23H,2-13H2,1H3 |
InChI 键 |
KETCAHHYGQGUMB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1=C(C(=CC2=NCCN=C21)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907416.png)

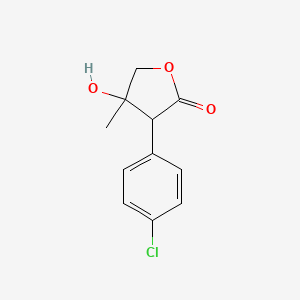
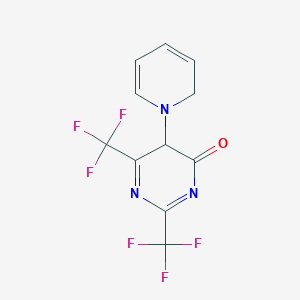
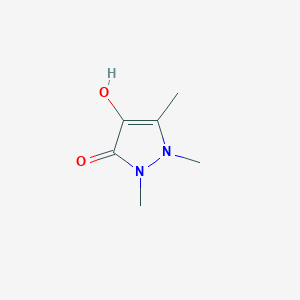
![6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one](/img/structure/B12907446.png)
![N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B12907452.png)
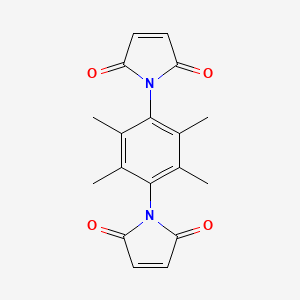
![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)

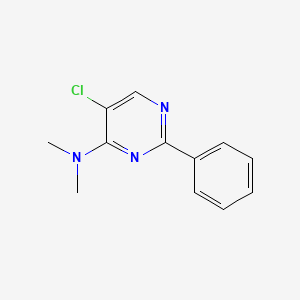

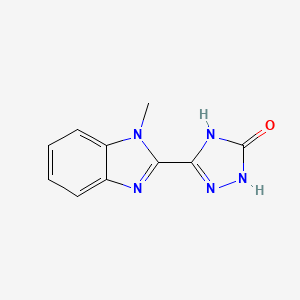
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
